![molecular formula C24H26O6 B14059610 Ethyl (2E)-3-{3-[(1E)-3-ethoxy-3-oxoprop-1-EN-1-YL]-5-[hydroxy(4-methoxyphenyl)methyl]phenyl}prop-2-enoate](/img/structure/B14059610.png)
Ethyl (2E)-3-{3-[(1E)-3-ethoxy-3-oxoprop-1-EN-1-YL]-5-[hydroxy(4-methoxyphenyl)methyl]phenyl}prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate is a synthetic organic compound that belongs to the class of diacrylates This compound is characterized by its unique structure, which includes two diethyl ester groups and a central phenylene ring substituted with a hydroxy(4-methoxyphenyl)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate can be achieved through a series of organic reactions. One common method involves the cross olefin metathesis reaction. In this process, two precursor molecules, each containing a terminal olefin, are reacted in the presence of an olefin metathesis catalyst, such as the Grubbs II catalyst . This reaction is known for its wide tolerance to various organic functional groups, making it ideal for synthesizing complex hybrid molecules without the need for additional protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of olefin metathesis and esterification reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of (2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction of the ester groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of (2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing diethyl acrylate, which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ol: This compound shares the methoxyphenyl group but differs in its overall structure and functional groups.
Eugenol-Chalcone Hybrid: This hybrid molecule, synthesized via cross olefin metathesis, has structural similarities but distinct functional groups and applications.
Uniqueness
(2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate is unique due to its combination of diethyl ester groups and a central phenylene ring with specific substitutions
Eigenschaften
Molekularformel |
C24H26O6 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-[hydroxy-(4-methoxyphenyl)methyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C24H26O6/c1-4-29-22(25)12-6-17-14-18(7-13-23(26)30-5-2)16-20(15-17)24(27)19-8-10-21(28-3)11-9-19/h6-16,24,27H,4-5H2,1-3H3 |
InChI-Schlüssel |
VFGWRMRMUHPDNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)C(C2=CC=C(C=C2)OC)O)C=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


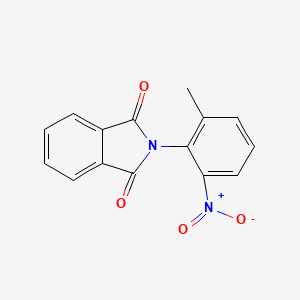
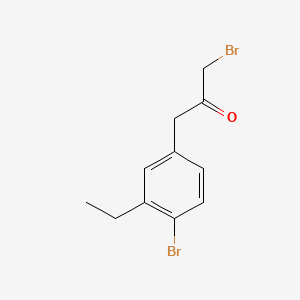
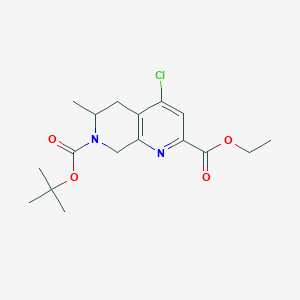
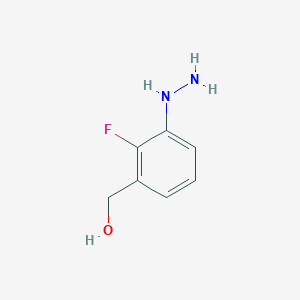
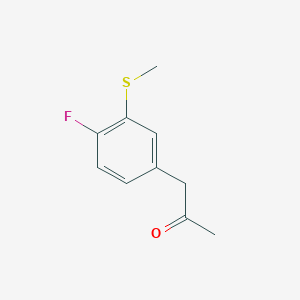
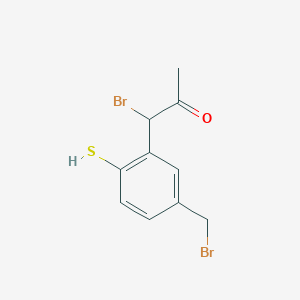
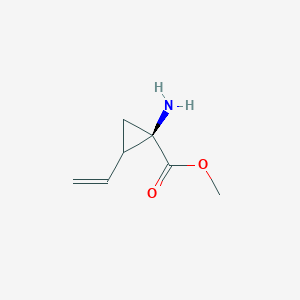

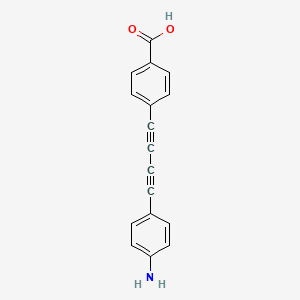
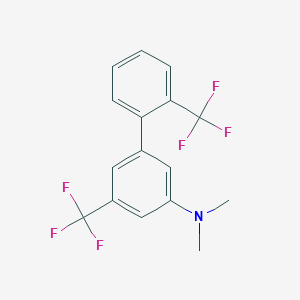
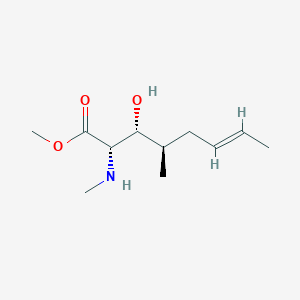
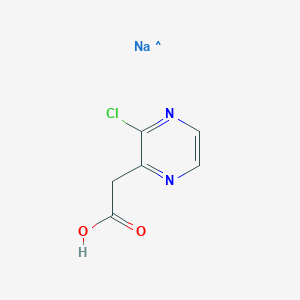
![2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B14059590.png)
![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid](/img/structure/B14059591.png)
